molecular formula C12H7BrO B6257313 5-bromo-1,2-dihydroacenaphthylen-1-one CAS No. 34825-01-9

5-bromo-1,2-dihydroacenaphthylen-1-one

Cat. No.: B6257313
CAS No.: 34825-01-9
M. Wt: 247.1
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Description

5-Bromo-1,2-dihydroacenaphthylen-1-one is a brominated, partially saturated acenaphthenone derivative that serves as a versatile synthetic building block in organic and medicinal chemistry research. This compound is structurally characterized by a ketone functional group on a five-membered ring that is fused to a brominated naphthalene-derived system, a feature that makes it a valuable precursor for further functionalization . The bromine atom is a reactive site that enables various cross-coupling reactions, such as Suzuki or Heck couplings, for constructing more complex molecular architectures . Researchers utilize this scaffold in the design and synthesis of potential bioactive molecules, including inhibitors of tubulin polymerization. Such inhibitors are of significant interest in the development of cytotoxic agents and Vascular Disrupting Agents (VDAs) for anticancer research . The core structure is also of interest in the development of materials science and in the synthesis of other fused polycyclic compounds. This product is provided for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

34825-01-9

Molecular Formula

C12H7BrO

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of Acenaphthene

Acenaphthene’s electron-rich aromatic system facilitates electrophilic substitution at the 5-position. Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions. The reaction proceeds via the formation of a bromonium ion intermediate, with the 5-position favored due to steric and electronic factors.

Example Protocol

  • Substrate : Acenaphthene (10 mmol)

  • Reagents : Br₂ (12 mmol), FeBr₃ (0.5 equiv), dichloromethane (DCM) solvent

  • Conditions : 0–25°C, 6–12 h

  • Yield : 75–85% 5-bromoacenaphthene

Oxidation to the Ketone

The brominated intermediate, 5-bromoacenaphthene, is oxidized to the ketone using tert-butyl hydroperoxide (TBHP) or chromium-based oxidants. TBHP offers a greener alternative, achieving high yields under mild conditions.

Oxidation with TBHP

  • Substrate : 5-Bromoacenaphthene (5 mmol)

  • Reagents : 70% TBHP (6 equiv), water/acetonitrile (3:1)

  • Conditions : 100°C, 24 h

  • Yield : 90–92% this compound

Direct Bromination of Acenaphthenone

Brominating pre-formed acenaphthenone (1,2-dihydroacenaphthylen-1-one) presents challenges due to the electron-withdrawing ketone group, which deactivates the aromatic ring. However, directed ortho-bromination using N-bromosuccinimide (NBS) and Lewis acids enables regioselective substitution.

Directed Bromination with NBS

The ketone group acts as a weakly directing meta/para director. Employing NBS with a catalytic amount of p-toluenesulfonic acid (p-TsOH) enhances reactivity at the 5-position.

Protocol

  • Substrate : Acenaphthenone (10 mmol)

  • Reagents : NBS (11 mmol), p-TsOH (0.1 equiv), DCM

  • Conditions : Reflux, 8 h

  • Yield : 60–65%

Oxidative Methods from Brominated Diols or Alcohols

A convergent approach involves synthesizing brominated dihydroacenaphthenol intermediates, followed by oxidation to the ketone. This method leverages enzymatic or chemical oxidation for improved selectivity.

Biocatalytic Oxidation

The peroxygenase PaDa-I catalyzes the epoxidation of brominated naphthalene derivatives, which can undergo ring-opening and oxidation to yield the ketone.

Enzymatic Pathway

  • Epoxidation : PaDa-I catalyzes the formation of 5-bromo-1,2-epoxyacenaphthene.

  • Ring-Opening : Azide or water nucleophiles open the epoxide, forming a diol.

  • Oxidation : TBHP oxidizes the secondary alcohol to the ketone.

Yield : 73% over three steps

Catalytic and Enzymatic Innovations

Recent advances focus on reducing environmental impact and improving efficiency.

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst enables mild conditions:

  • Substrate : Acenaphthenone

  • Reagents : NBS, eosin Y (2 mol%), blue LED

  • Yield : 78%

Enzymatic Stereocontrol

PaDa-I peroxygenase introduces enantioselectivity during epoxidation, enabling asymmetric synthesis of brominated ketones.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Bromination-OxidationAcenaphtheneBr₂, TBHP85–92>99Industrial
Directed BrominationAcenaphthenoneNBS, p-TsOH60–6595Lab-scale
BiocatalyticBromonaphthalenePaDa-I, TBHP7398Pilot-scale
PhotocatalyticAcenaphthenoneNBS, eosin Y7897Lab-scale

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydroacenaphthylen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dihydroacenaphthylen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically include interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-1,2-dihydroacenaphthylen-1-one is highlighted through comparisons with related acenaphthene derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C5), ketone (C1) C₁₂H₉BrO 249.10 Moderate yield (41.5%); distinct electrophilic reactivity due to Br
5-Amino-1,2-dihydroacenaphthen-1-one NH₂ (C5), ketone (C1) C₁₂H₁₁NO 185.22 Higher polarity (ChemSpider ID: 56315); NH₂ enables nucleophilic reactions
1,2-Dihydroacenaphthylen-1-one H (C5), ketone (C1) C₁₂H₁₀O 170.21 Parent compound; used as a precursor in Diels-Alder reactions
5-Bromo-1,2-dihydroacenaphthylene Br (C5), no ketone C₁₂H₉Br 233.10 Lower polarity; applications in polymer chemistry

Key Comparative Insights:

Substituent Effects: The bromo group in this compound withdraws electron density, directing electrophilic substitutions to meta positions. In contrast, the amino group in its analogue (C₁₂H₁₁NO) is electron-donating, enhancing ortho/para reactivity .

Synthetic Utility: The bromo derivative is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino analogue serves as a ligand or intermediate in pharmaceutical synthesis . The parent compound (1,2-dihydroacenaphthylen-1-one) is more reactive in cycloadditions due to the absence of electron-withdrawing groups.

Physical Properties: The bromo-ketone derivative exhibits a higher molecular weight (249.10 g/mol) than its amino counterpart (185.22 g/mol), impacting crystallization and melting points .

Research Implications

The comparative analysis underscores the versatility of this compound in organic synthesis, particularly in reactions requiring halogen-directed selectivity. Further studies could explore its photophysical properties or catalytic applications in comparison to amino- or non-ketone derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-1,2-dihydroacenaphthylen-1-one, and what methodological challenges arise during its preparation?

  • Answer : Common synthetic routes involve bromination of acenaphthenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or electrophilic substitution). Key challenges include:

  • Regioselectivity : Competing bromination at alternative positions requires optimization of reaction temperature and catalysts .
  • Purification : High-polarity solvents (e.g., dichloromethane) and column chromatography are critical due to byproduct formation.
  • Yield Optimization : Kinetic vs. thermodynamic control studies are recommended to balance reaction time and product stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Answer :

  • ¹H/¹³C NMR : Focus on distinguishing diastereotopic protons in the dihydroacenaphthene ring and verifying bromine’s deshielding effects.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles influenced by bromine’s steric bulk .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (Br’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • Methodological Tip : Cross-reference spectral data with DFT calculations to validate assignments .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • DFT/Molecular Orbital Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring Suzuki-Miyaura couplings .
  • Transition State Modeling : Simulate Pd-catalyzed coupling barriers to optimize ligand selection (e.g., SPhos vs. XPhos) .
  • Validation : Compare computational predictions with experimental yields under varying conditions (e.g., solvent polarity, base strength) .

Q. What strategies resolve contradictions in reported reaction yields for brominated acenaphthenone derivatives?

  • Answer :

  • Meta-Analysis Framework : Systematically compare reaction parameters (e.g., solvent, catalyst loading, temperature) across studies using multivariate regression .
  • Controlled Replication : Reproduce conflicting studies with strict adherence to reported conditions, then introduce incremental modifications (e.g., inert atmosphere, drying agents) .
  • Error Source Identification : Use LC-MS to detect trace impurities or side reactions (e.g., debromination) that may skew yields .

Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in photochemical applications?

  • Answer :

  • Steric Analysis : Compare reaction rates of 5-bromo derivatives with non-brominated analogs in [2+2] cycloadditions. Bromine’s bulk may hinder π-orbital overlap, reducing quantum yields .
  • Electronic Profiling : UV-Vis spectroscopy and cyclic voltammetry quantify bromine’s impact on HOMO-LUMO gaps and redox potentials .
  • Experimental Design : Use time-resolved spectroscopy to correlate excited-state lifetimes with substituent effects .

Methodological Guidance for Experimental Design

Q. What environmental impact assessment frameworks are applicable for studying degradation pathways of brominated polycyclic ketones?

  • Answer :

  • OECD 301 Guidelines : Conduct aerobic biodegradation assays to track intermediate metabolites (e.g., brominated carboxylic acids) via LC-HRMS .
  • Ecotoxicology Studies : Use Daphnia magna or algal models to assess acute toxicity, correlating results with logP values and bioaccumulation potential .
  • Fate Modeling : Apply fugacity models to predict partitioning into soil/water compartments based on Henry’s Law constants and Kow .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported crystal structures of 5-bromo-1,2-dihydroacenaphthen-1-one derivatives?

  • Answer :

  • Structural Re-refinement : Reanalyze raw crystallographic data (e.g., CIF files) to check for overfitting or missed symmetry elements .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., Br···H contacts) across studies to identify packing variations .
  • Theoretical Justification : Link structural differences to synthesis conditions (e.g., solvent polarity affecting crystallization kinetics) .

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